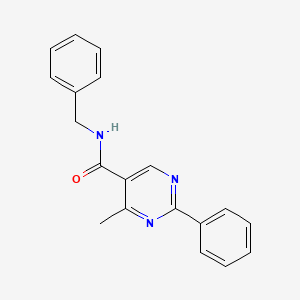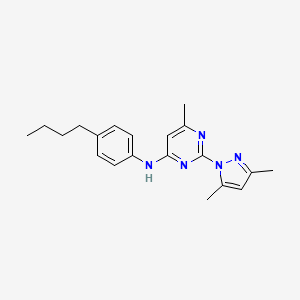
N-Benzyl-4-methyl-2-phenyl-5-pyrimidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-phenyl-N-(phenylmethyl)-5-pyrimidinecarboxamide is a synthetic organic compound with a complex structure It belongs to the class of pyrimidinecarboxamides, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-phenyl-N-(phenylmethyl)-5-pyrimidinecarboxamide typically involves multiple steps, including nucleophilic substitution and reduction reactions. The starting material is often 2-nitropyridine, which undergoes a series of reactions to form the target compound. The reaction conditions, such as temperature and solvent selection, are optimized to achieve high yield and purity .
Industrial Production Methods
In an industrial setting, the production of 4-Methyl-2-phenyl-N-(phenylmethyl)-5-pyrimidinecarboxamide involves scaling up the laboratory synthesis methods. This includes the use of large-scale reactors, precise control of reaction conditions, and purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-phenyl-N-(phenylmethyl)-5-pyrimidinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: Nucleophilic substitution reactions are commonly used in the synthesis and modification of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-Methyl-2-phenyl-N-(phenylmethyl)-5-pyrimidinecarboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methyl-2-phenyl-N-(phenylmethyl)-5-pyrimidinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.
Comparison with Similar Compounds
4-Methyl-2-phenyl-N-(phenylmethyl)-5-pyrimidinecarboxamide can be compared with other pyrimidinecarboxamides, such as:
4-Methyl-2-phenyl-N-(pyridin-2-yl) thiazole-5-carboxamide: This compound has similar structural features but differs in its biological activity and applications.
N-(3-hydroxyphenyl)-4-methyl-2-phenylthiazole-5-carboxamide: Another related compound with distinct structural characteristics and potential as a c-Met inhibitor.
The uniqueness of 4-Methyl-2-phenyl-N-(phenylmethyl)-5-pyrimidinecarboxamide lies in its specific structural configuration, which imparts unique biological and chemical properties.
Properties
Molecular Formula |
C19H17N3O |
|---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
N-benzyl-4-methyl-2-phenylpyrimidine-5-carboxamide |
InChI |
InChI=1S/C19H17N3O/c1-14-17(19(23)21-12-15-8-4-2-5-9-15)13-20-18(22-14)16-10-6-3-7-11-16/h2-11,13H,12H2,1H3,(H,21,23) |
InChI Key |
SYIQQSVKOIVEHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)NCC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11265715.png)
![1-(3-Methylphenyl)-3-{[(thiophen-2-yl)methyl]amino}-1,2-dihydropyrazin-2-one](/img/structure/B11265722.png)
![N-(3-chloro-4-fluorobenzyl)-3-(9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propanamide](/img/structure/B11265724.png)
![ethyl 3-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B11265728.png)
![N-(3-Fluoro-4-methylphenyl)-2-{[9-(4-methoxyphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide](/img/structure/B11265729.png)
![N-(4-bromophenyl)-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B11265736.png)
![4-({2-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)morpholine](/img/structure/B11265737.png)
![6-[(3,4-dimethylphenyl)sulfonyl]-N-(4-methylbenzyl)pyridine-3-carboxamide](/img/structure/B11265742.png)
![4-(Dimethylamino)-N'-[(E)-[2-(heptyloxy)phenyl]methylidene]benzohydrazide](/img/structure/B11265743.png)
![4-nitro-N'-[(1E)-1-(pyridin-3-yl)ethylidene]benzohydrazide](/img/structure/B11265745.png)
![N-(3-chloro-4-methylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B11265748.png)

![N-1,3-benzodioxol-5-yl-2-[(9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio]acetamide](/img/structure/B11265761.png)
![N-(3-Ethoxy-4-methoxybenzyl)-2-[(9-fluoro[1]benzothieno[3,2-D]pyrimidin-4-YL)sulfanyl]acetamide](/img/structure/B11265762.png)
